molecular formula C20H28O4 B14334022 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one CAS No. 104876-09-7

5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one

Cat. No.: B14334022
CAS No.: 104876-09-7
M. Wt: 332.4 g/mol
InChI Key: SKCQGHHJJUEPFL-UHFFFAOYSA-N
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Description

5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a nonyl chain attached to a dihydroxyphenyl group and a methylideneoxolanone ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a dihydroxybenzene derivative with a nonyl halide, followed by cyclization to form the oxolanone ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxolanone ring can be reduced to form corresponding alcohols.

    Substitution: The nonyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced oxolanone derivatives.

    Substitution: Various substituted nonyl derivatives.

Scientific Research Applications

5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The nonyl chain and oxolanone ring may interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylidenedihydrofuran-2(3H)-one
  • 5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.

Properties

CAS No.

104876-09-7

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

5-[9-(2,3-dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one

InChI

InChI=1S/C20H28O4/c1-15-14-17(24-20(15)23)12-8-6-4-2-3-5-7-10-16-11-9-13-18(21)19(16)22/h9,11,13,17,21-22H,1-8,10,12,14H2

InChI Key

SKCQGHHJJUEPFL-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)CCCCCCCCCC2=C(C(=CC=C2)O)O

Origin of Product

United States

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